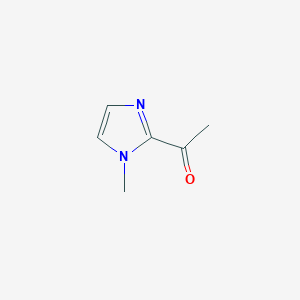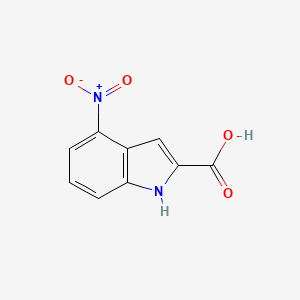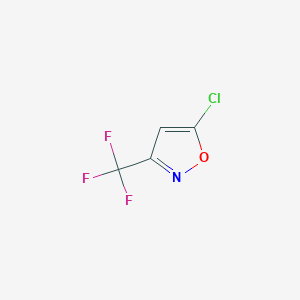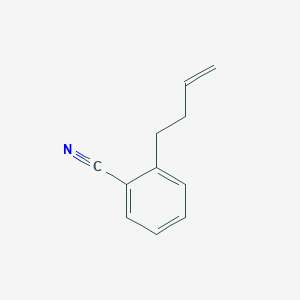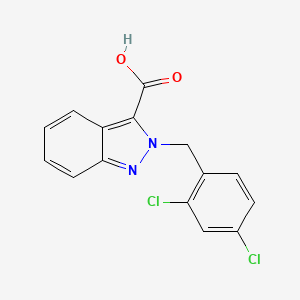
Methyl 4-amino-2-nitrobenzoate
概要
説明
“Methyl 4-amino-2-nitrobenzoate” is a compound that contains a nitro group, which is a hybrid of two equivalent resonance structures . It is employed in the biochemical characterization of NfsA, the Escherichia coli major nitroreductase exhibiting a high amino acid sequence homology to Frp, a Vibrio harveyi flavin oxidoreductase .
Synthesis Analysis
The synthesis of “Methyl 4-amino-2-nitrobenzoate” can be achieved through various methods. One approach involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . A third approach involves the oxidation of primary amines .Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-2-nitrobenzoate” can be represented by the formula C8H8N2O4 . The molecular weight of this compound is 196.160 Da .Chemical Reactions Analysis
“Methyl 4-amino-2-nitrobenzoate” can undergo various chemical reactions. For instance, the nitration of methyl benzoate is an example of electrophilic substitution .科学的研究の応用
Biochemical Characterization of Nitroreductases
Methyl 4-amino-2-nitrobenzoate: is utilized in the biochemical characterization of NfsA , the Escherichia coli major nitroreductase. This enzyme exhibits a high amino acid sequence homology to Frp , a Vibrio harveyi flavin oxidoreductase . The study of NfsA helps in understanding the bacterial reduction of nitro compounds, which is crucial for bioremediation and antibiotic resistance mechanisms.
Synthesis of Methyl Benzoates
The compound is involved in the synthesis of a series of methyl benzoates through esterification processes. This is particularly important in the development of solid acid catalysts that are environmentally friendly alternatives to traditional acids used in ester synthesis . These catalysts can be used in various organic syntheses and have implications for green chemistry.
Pharmaceutical Applications
Methyl 4-amino-2-nitrobenzoate: may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds. For instance, methyl benzoates are used in the production of antitumor drugs like pemetrexed disodium and antifungal compounds such as diglitin A .
Safety And Hazards
特性
IUPAC Name |
methyl 4-amino-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNMNVHDDCDSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563404 | |
| Record name | Methyl 4-amino-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-nitrobenzoate | |
CAS RN |
84228-45-5 | |
| Record name | Benzoic acid, 4-amino-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84228-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methyl 4-amino-2-nitrobenzoate interact with glutathione-related enzymes?
A1: The research paper primarily focuses on the inhibitory potential of Methyl 4-amino-2-nitrobenzoate and its derivatives on two key glutathione-related enzymes: glutathione reductase (GR) and glutathione S-transferase (GST) []. While the exact mechanism of interaction isn't fully elucidated in the paper, in silico studies suggest that Methyl 4-amino-2-nitrobenzoate demonstrates a strong binding affinity for the GST receptor []. This binding interaction likely interferes with the enzyme's normal function, potentially inhibiting its detoxification activity. Further experimental validation is needed to confirm this hypothesis and explore the specific molecular interactions involved.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1316910.png)
